(6-(Methylsulfonyl)pyridin-3-yl)methanamine

Chemical synthesis Medicinal chemistry Reaction stoichiometry

Researchers requiring a heteroaromatic scaffold with a nucleophilic primary amine for SAR library expansion often face inconsistent regiochemical purity. This 6-sulfonyl-3-aminomethyl pyridine provides orthogonal reactivity: the methylsulfonyl group modulates electronics at the ring nitrogen, while the 3-aminomethyl handle is primed for amide coupling or reductive amination. Key supply chain and technical data points: • Conforms to Astex Rule of Three (MW 186.23, clogP ≤3), ideal for fragment library curation. • Available as free base for direct amine reactivity; hydrochloride salts also accessible. • Standard commercial purity ≥95%; upgraded 98% grade recommended to mitigate false-positive screening hits.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 694482-76-3
Cat. No. B3279557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Methylsulfonyl)pyridin-3-yl)methanamine
CAS694482-76-3
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C(C=C1)CN
InChIInChI=1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3
InChIKeyKMONYXIECSWHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-(Methylsulfonyl)pyridin-3-yl)methanamine: Technical Specifications and Procurement


(6-(Methylsulfonyl)pyridin-3-yl)methanamine (CAS 694482-76-3) is a heteroaromatic building block consisting of a pyridine core substituted with a methylsulfonyl group at the 6-position and an aminomethyl group at the 3-position . The compound has a molecular formula of C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . It is commercially available primarily in free base form from multiple chemical suppliers, with typical reported purity of ≥95% . The compound is also accessible as hydrochloride (CAS 1817776-64-9) and dihydrochloride (CAS 2126159-53-1) salt forms, which offer different solubility and stability profiles [1].

Core Utility Heteroaromatic building block with orthogonal amine and methylsulfonyl handles
Preferred Form Free base for direct amine reactivity; salt forms available for solubility adjustments
Regiochemical Note 3-position aminomethyl defines distinct nucleophilicity vs. 2- or 4-isomers

Why Generic Substitution Fails: Positional and Salt-Form Differences


Substituting (6-(Methylsulfonyl)pyridin-3-yl)methanamine with a generic "methylsulfonyl pyridine methanamine" is scientifically invalid for two distinct reasons. First, positional isomerism: the relative positions of the methylsulfonyl and aminomethyl substituents on the pyridine ring dictate distinct electronic properties, steric environments, and resultant reactivity in downstream coupling reactions [1]. A 6-sulfonyl-3-aminomethyl substitution pattern (as in CAS 694482-76-3) places the electron-withdrawing sulfonyl group adjacent to the ring nitrogen, which influences the nucleophilicity of the primary amine and its participation in amide bond formation or reductive amination differently than 2-, 4-, or 5-positional isomers [1]. Second, salt form selection: the free base (CAS 694482-76-3), hydrochloride (CAS 1817776-64-9), and dihydrochloride (CAS 2126159-53-1) forms exhibit distinct aqueous solubility, hygroscopicity, and storage stability characteristics that directly impact experimental reproducibility and procurement decisions [2].

Position
Isomeric mismatch
6-sulfonyl-3-aminomethyl pattern differs electronically from 2- or 4-analogs; amine reactivity and SAR may shift.
Salt form
Free base vs. HCl salt
Molecular weight, solubility, hygroscopicity, and hazard classifications differ; direct stoichiometric substitution without adjustment introduces quantitative error.

Procurement-Relevant Differentiation Evidence


Salt Form Stoichiometry and Molecular Weight

The free base form (CAS 694482-76-3) has a molecular weight of 186.23 g/mol, while the hydrochloride salt (CAS 1817776-64-9) has a molecular weight of 222.69 g/mol, and the dihydrochloride salt (CAS 2126159-53-1) has a molecular weight of 259.15 g/mol [1]. This difference is critical for accurate stoichiometric calculations in synthetic procedures, as using the incorrect molecular weight results in mass errors of 19.6% (free base vs. hydrochloride) or 39.1% (free base vs. dihydrochloride) [1].

Salt MW impact
Head-to-head
Free base: 186.23 g/mol
HCl salt: 222.69 g/mol (+19.6%)
2HCl salt: 259.15 g/mol (+39.1%)
Mass difference directly alters stoichiometric calculations; using wrong salt risks up to 39% error.
Calculated from molecular formulas; actual batch purity may vary.
Chemical synthesis Medicinal chemistry Reaction stoichiometry

Storage and Handling Stability Comparison

The free base form (CAS 694482-76-3) is documented as shippable at room temperature in continental US conditions, indicating ambient stability sufficient for standard logistics . In contrast, the dihydrochloride salt form carries GHS hazard classifications H302 (100%: Harmful if swallowed) and H315 (100%: Causes skin irritation), which necessitate additional handling precautions and may trigger shipping restrictions or hazard surcharges [1]. No GHS classifications are reported for the free base in authoritative databases, suggesting a lower hazard profile for routine laboratory handling .

Handling profile
Head-to-head
Free basevs2HCl salt
No GHS classifications reported vs H302 (100%), H315 (100%)
Room temp shipping vs potential hazard restrictions
Free base may simplify ambient handling and reduce hazard documentation requirements.
Based on supplier and PubChem data; local regulations may apply.
Compound management Laboratory procurement Stability

Positional Isomer Differentiation

(6-(Methylsulfonyl)pyridin-3-yl)methanamine features the aminomethyl group at the pyridine 3-position. Regioisomeric variants include the 2-aminomethyl analog and the 4-aminomethyl analog (CAS 1256802-85-3). The 3-position substitution pattern places the primary amine at a meta-like position relative to the ring nitrogen, which confers distinct electronic and steric properties compared to the ortho-like (2-position) or para-like (4-position) substitution patterns [1]. These positional differences directly influence the amine's nucleophilicity, pKa, and steric accessibility in downstream coupling reactions such as amide bond formation, reductive amination, or urea synthesis [1].

Isomer identity
Class-level
3-position (meta-like) vs 2- or 4-aminomethyl analogs; electronic and steric differences inferred from pyridine principles.
Positional isomer selection may affect amine nucleophilicity and SAR outcomes.
No direct experimental pKa or reactivity data for this specific series; verify experimentally.
Structure-activity relationship Medicinal chemistry Chemical synthesis

Supplier Purity Grades as Decision Criterion

Commercial suppliers report purity specifications for (6-(Methylsulfonyl)pyridin-3-yl)methanamine ranging from 95% (Leyan) to 98% (ChemicalBook) . The 98% purity grade corresponds to a maximum impurity content of 2%, representing a 60% reduction in potential impurities relative to the 95% grade (5% maximum impurities) . This differential is relevant for applications where trace impurities may interfere with sensitive catalytic reactions, produce confounding biological assay results, or complicate analytical characterization.

Purity grades
Data to verify
98% (max 2% impurities) vs 95% (max 5% impurities)
~60% relative reduction in potential impurities
Higher purity specification may reduce impurity-driven artifacts in sensitive assays.
Supplier catalog specifications; batch-specific COA should be reviewed.
Quality control Chemical procurement Analytical chemistry

Optimal Research and Procurement Scenarios


Medicinal Chemistry: Kinase-Targeted Library Scaffold

The methylsulfonyl-substituted pyridine scaffold is a recognized pharmacophoric element in kinase inhibitor design, where the sulfonyl group can engage the hinge region of ATP-binding pockets [1]. (6-(Methylsulfonyl)pyridin-3-yl)methanamine provides a primary amine handle at the 3-position for derivatization via amide coupling, urea formation, or reductive amination, enabling rapid library expansion in structure-activity relationship (SAR) studies [1]. The free base form (CAS 694482-76-3) is preferred for direct amine reactivity; users requiring enhanced aqueous solubility should consider the hydrochloride salt (CAS 1817776-64-9), noting the 19.6% molecular weight adjustment required for stoichiometric calculations .

Organic Synthesis: Orthogonal Functional Group Reactivity

This compound offers orthogonal functional group handles: a primary amine capable of nucleophilic substitution, acylation, and reductive amination; and a methylsulfonyl group that is stable under most reaction conditions but can be displaced under strong nucleophilic conditions if desired. The 6-sulfonyl-3-aminomethyl substitution pattern provides distinct regiochemical control compared to 2- or 4-aminomethyl positional isomers, enabling predictable outcomes in multistep synthetic sequences [1]. For routine synthetic applications requiring ambient-stable building blocks, the free base form with room temperature shipping capability offers logistical convenience and reduced cold-chain dependency .

Fragment-Based Drug Discovery Compliance

With a molecular weight of 186.23 g/mol and consisting of only 12 non-hydrogen atoms, (6-(Methylsulfonyl)pyridin-3-yl)methanamine conforms to the Astex Rule of Three guidelines for fragment-based screening (MW <300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [1]. The compound contains one H-bond donor (primary amine), four H-bond acceptors (pyridine nitrogen, sulfonyl oxygens, amine nitrogen), and is expected to have moderate aqueous solubility due to the polar sulfonyl group. For fragment library curation requiring highest purity to avoid false-positive screening hits, the 98% purity grade is recommended over 95% grade materials .

Chemical Biology: Bifunctional Probe Intermediate

The aminomethyl group serves as a versatile attachment point for linker conjugation (e.g., to biotin, fluorophores, or photoaffinity labels) in the construction of chemical biology probes. The methylsulfonyl group provides a metabolically stable, electron-withdrawing substituent that can modulate target engagement while resisting oxidative metabolism common to other sulfur-containing functional groups [1]. Laboratories concerned with hazard management and waste disposal should note that the free base form (CAS 694482-76-3) lacks the GHS H302/H315 classifications associated with the dihydrochloride salt, simplifying safety documentation and handling protocols [2].

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Free base amine reactivity
Stoichiometric adjustment for salt forms
Orthogonal functional group utilization
Regiochemical control (3-position amine)
Positional isomer verification
Fragment-based screening scaffold
Rule-of-three compliant core
Physicochemical property profiling
Bifunctional probe construction
Stable methylsulfonyl group
Hazard classification review for salt forms

Technical Documentation Hub

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